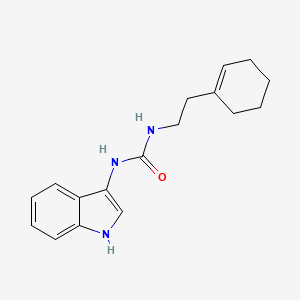
1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C17H21N3O and its molecular weight is 283.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, closely related to the queried compound, has been synthesized and its structure characterized using various spectroscopic techniques. This compound crystallizes in the monoclinic space group and its antitumor activity was analyzed by MTT assay. Additionally, a docking study into CDK4 protein suggested potential interactions with active site residues, indicating its potential in cancer research and treatment (Hu et al., 2018).
Corrosion Inhibition
Derivatives of urea, specifically 1,3,5-triazinyl urea derivatives, have shown significant corrosion inhibition properties for mild steel in acidic solutions. This indicates a potential application of such compounds, including those structurally similar to the queried compound, in corrosion protection and materials science (Mistry et al., 2011).
Biological Activity Analysis
In another study, the compound N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, which shares structural similarities with the queried compound, was analyzed for its biological activity. It's part of a series being studied for biological activities, with specific attention to its crystal structure and hydrogen bonding characteristics, which could be crucial in understanding its interactions with biological molecules (Saharin et al., 2008).
Synthesis Methodologies
Further research has focused on synthesizing derivatives of urea and thiourea, incorporating the indolyl moiety. These compounds have been synthesized using efficient methodologies and have shown potential biological activities, indicating the wide applicability of urea derivatives in pharmaceuticals (Yan et al., 2014).
Enzyme Inhibition Studies
Additionally, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and evaluated for their in vitro inhibitory potential against urease enzyme. These studies indicate the potential of such compounds in therapeutic applications, particularly in targeting specific enzymes (Nazir et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of the compound “1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-indol-3-yl)urea” are currently unknown. This compound is structurally related to indole derivatives, which are known to have diverse biological and clinical applications
Mode of Action
Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner . .
Biochemical Pathways
The biochemical pathways affected by “1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-indol-3-yl)urea” are currently unknown. Indole derivatives are known to be involved in a wide range of biochemical pathways , so it is possible that this compound could affect similar pathways
Result of Action
The molecular and cellular effects of “1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-indol-3-yl)urea” are currently unknown. Based on its structural similarity to indole derivatives, it may have a range of potential effects . .
Propiedades
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(18-11-10-13-6-2-1-3-7-13)20-16-12-19-15-9-5-4-8-14(15)16/h4-6,8-9,12,19H,1-3,7,10-11H2,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLOVLHUQZNZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
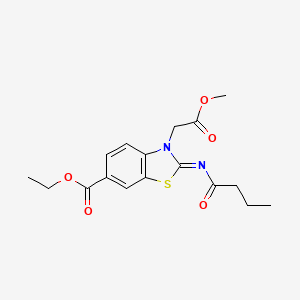

![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2805069.png)

![N-(1-cyanocycloheptyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2805073.png)


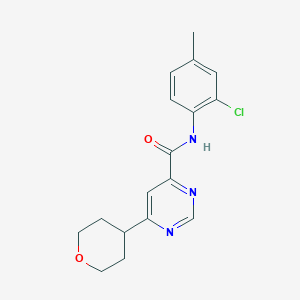
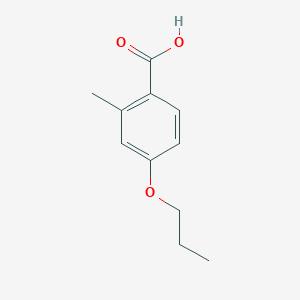
![N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide](/img/no-structure.png)
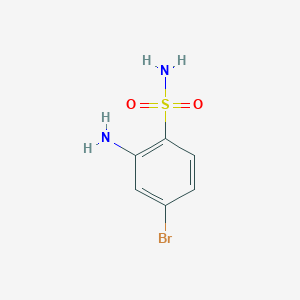
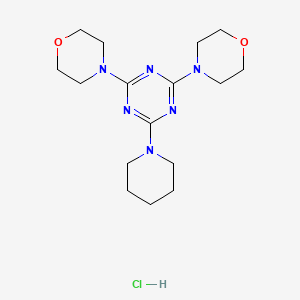
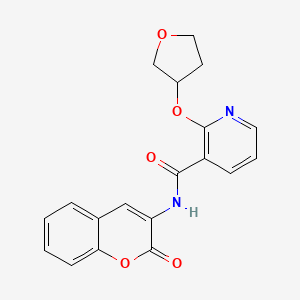
![(E)-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2805089.png)
